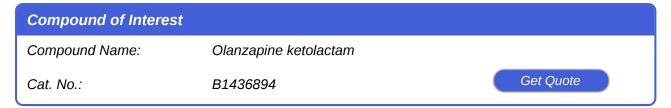


An In-depth Technical Guide to the Chemical Structure of Olanzapine Ketolactam

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Olanzapine, a cornerstone in the treatment of schizophrenia and bipolar disorder, is known to degrade under certain conditions, leading to the formation of various impurities. Among these, olanzapine ketolactam has been identified as a significant degradation product arising from oxidative and thermal stress. This technical guide provides a comprehensive overview of the chemical structure, formation, and characterization of olanzapine ketolactam. Detailed experimental protocols for its generation via forced degradation and subsequent isolation are presented, alongside a thorough analysis of its spectroscopic data. This document serves as a critical resource for researchers and professionals involved in the development, manufacturing, and quality control of olanzapine-based pharmaceuticals.

Chemical Identity and Structure

Olanzapine ketolactam, a key degradation impurity of the atypical antipsychotic olanzapine, is systematically identified by the IUPAC name (3Z)-1,3-Dihydro-4-(4-methyl-1-piperazinyl)-3-(2-oxopropylidene)-2H-1,5-benzodiazepin-2-one.[1][2][3][4] Its formation involves the oxidative cleavage of the thiophene ring present in the parent olanzapine molecule.

Table 1: Chemical and Physical Properties of Olanzapine Ketolactam



Property	Value	Reference	
IUPAC Name	(3Z)-1,3-Dihydro-4-(4-methyl- 1-piperazinyl)-3-(2- oxopropylidene)-2H-1,5- benzodiazepin-2-one	[1][2]	
Synonyms	Olanzapine Lactam Impurity, (Z)-Olanzapine Ketolactam	[4]	
CAS Number	1017241-34-7	[2][4]	
Molecular Formula	C17H20N4O2	[2][4]	
Molecular Weight	312.37 g/mol [2][4]		
Appearance	Light yellow to yellow solid		

The chemical structure of **olanzapine ketolactam** is depicted below:

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Formation and Synthesis

Olanzapine ketolactam is not a synthetic target for therapeutic purposes but rather a degradation product that needs to be monitored and controlled in pharmaceutical formulations. [5] Its formation is primarily attributed to the oxidative degradation of olanzapine, particularly through the cleavage of the thiophene ring.[5][6]

Forced Degradation Experimental Protocol

Forced degradation studies are essential to understand the stability of a drug substance and to generate its degradation products for analytical method development and validation. The



following protocols outline the conditions for generating **olanzapine ketolactam**.

2.1.1. Oxidative Degradation

- Objective: To induce the formation of olanzapine ketolactam through oxidation.
- Procedure:
 - Accurately weigh 100 mg of olanzapine and transfer it to a 100 mL volumetric flask.
 - Add a small volume of a suitable organic solvent (e.g., methanol) to dissolve the olanzapine.
 - Add 3% hydrogen peroxide (H₂O₂) to the flask to make up the volume. [7][8]
 - Reflux the solution at 60°C for 3 days.[7]
 - Withdraw samples periodically for analysis by a stability-indicating HPLC method to monitor the formation of the degradation product.[8]

2.1.2. Thermal Degradation

- Objective: To assess the impact of heat on the stability of olanzapine and promote the formation of thermal degradants, including the ketolactam.
- Procedure:
 - Accurately weigh 1000 mg of solid olanzapine and place it in a covered Petri dish.[7]
 - Place the Petri dish in an oven maintained at 60°C for 7 days.
 - At specified time intervals, withdraw samples, dissolve them in a suitable solvent, and analyze using an appropriate chromatographic method.

Isolation and Purification

The isolation of **olanzapine ketolactam** from the mixture of degradation products is typically achieved using preparative High-Performance Liquid Chromatography (HPLC).



Preparative HPLC Protocol

- Objective: To isolate a pure fraction of **olanzapine ketolactam** for characterization.
- Instrumentation: A preparative HPLC system equipped with a suitable detector (e.g., UV-Vis or PDA).
- Column: A reversed-phase column with appropriate dimensions for preparative scale, such as an Inertsil ODS 3V (250 mm x 4.6 mm, 5 μm particle size) or a similar C18 column, scaled up for preparative purposes.[9][10]
- Mobile Phase: A gradient elution is often employed. An example of a mobile phase system is a mixture of an aqueous buffer (e.g., 0.2 M ammonium acetate, pH 4.5) and acetonitrile.[9]
 The gradient program should be optimized to achieve maximum resolution between olanzapine and its degradation products.
- Flow Rate: The flow rate should be adjusted based on the column dimensions, typically in the range of several mL/min for preparative columns.
- Detection: UV detection at a wavelength where both olanzapine and the ketolactam show significant absorbance, for instance, 254 nm.[9]
- Procedure:
 - Dissolve the crude degradation mixture in the mobile phase or a compatible solvent.
 - Inject a suitable volume of the sample onto the preparative HPLC column.
 - Collect the fractions corresponding to the peak of olanzapine ketolactam based on the retention time determined from analytical scale experiments.
 - Combine the collected fractions and remove the solvent under reduced pressure to obtain the isolated compound.

Spectroscopic Characterization

The structural elucidation of **olanzapine ketolactam** is accomplished through a combination of spectroscopic techniques.



Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 2: Mass Spectrometry Data for Olanzapine Ketolactam

Ionization Mode	Parent Ion [M+H]+ (m/z)	Key Fragments (m/z)	Reference
Electrospray Ionization (ESI)	313.2	282.1, 256.1, 213, 198.2, 186.2, 84.1 (for parent olanzapine)	[10]

Note: Specific fragmentation data for **olanzapine ketolactam** is not detailed in the provided search results. The fragmentation of the parent olanzapine is provided for context.

Nuclear Magnetic Resonance (NMR) Spectroscopy

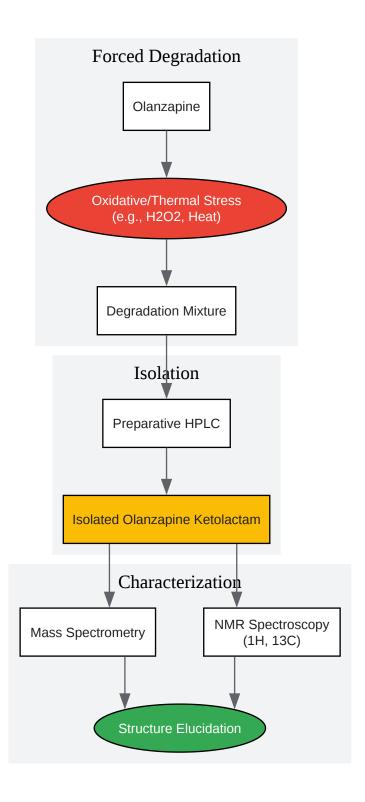
¹H and ¹³C NMR spectroscopy are crucial for determining the precise arrangement of atoms within the molecule.

Detailed ¹H and ¹³C NMR spectral data with specific peak assignments for **olanzapine ketolactam** are not available in the provided search results. However, the characterization of olanzapine impurities by NMR is a standard practice.[6][9][11]

Logical Relationships and Pathways

The formation of **olanzapine ketolactam** is a result of the chemical degradation of olanzapine. The following diagrams illustrate the logical workflow for its generation and characterization, as well as the proposed degradation pathway.





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Caption: Experimental workflow for the generation, isolation, and characterization of **olanzapine ketolactam**.





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Caption: Proposed degradation pathway of olanzapine to **olanzapine ketolactam** via oxidative stress.

Biological Activity

While olanzapine has a well-defined pharmacological profile, its degradation products, including the ketolactam, are generally considered to be pharmaceutically inactive. The primary concern with the presence of such impurities is related to the potential for unknown toxicity and the reduction in the purity and potency of the active pharmaceutical ingredient. Therefore, their levels are strictly controlled during the manufacturing and storage of olanzapine products.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, formation, and characterization of **olanzapine ketolactam**. The information presented herein is essential for scientists and professionals in the pharmaceutical industry to understand and control the degradation of olanzapine, ensuring the quality, safety, and efficacy of this important antipsychotic medication. The provided experimental frameworks for forced degradation and isolation serve as a valuable resource for further research and analytical method development.

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